molecular formula C21H21FN2O2S B11427113 2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B11427113
M. Wt: 384.5 g/mol
InChI Key: BYBYTZICPIWOAW-UHFFFAOYSA-N
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Description

2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxazole ring, and a sulfanyl-acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed through a thiolation reaction, where a thiol group is introduced to the oxazole ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and lipophilicity, while the oxazole ring contributes to its biological activity.

Properties

Molecular Formula

C21H21FN2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

2-[[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C21H21FN2O2S/c1-14-7-9-16(10-8-14)11-23-20(25)13-27-12-19-15(2)26-21(24-19)17-5-3-4-6-18(17)22/h3-10H,11-13H2,1-2H3,(H,23,25)

InChI Key

BYBYTZICPIWOAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSCC2=C(OC(=N2)C3=CC=CC=C3F)C

Origin of Product

United States

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